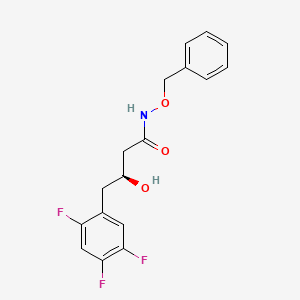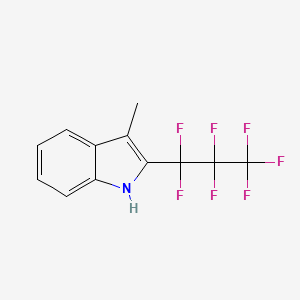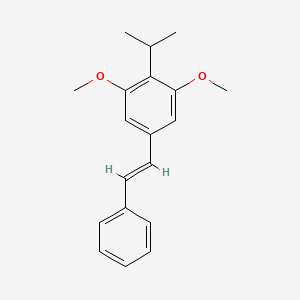
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, connected to a pentanol chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole derivative with 2-chloro-4,6-diaminopyrimidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The pyrazole-pyrimidine intermediate is then coupled with 5-bromopentan-1-ol using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: ペンタノール鎖のヒドロキシル基は、酸化されてケトンまたはカルボン酸を生成します。
還元: 存在する場合、ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元できます。
置換: 中間体化合物のハロゲン原子は、さまざまな求核試薬で置換して、異なる官能基を導入できます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) を使用します。
還元: 触媒としてパラジウム担持炭素 (Pd/C) を用いて水素ガス (H₂) を使用します。
置換: ジメチルホルムアミド (DMF) などの非プロトン性溶媒中で、水素化ナトリウム (NaH) またはtert-ブトキシカリウム (KOtBu) を使用します。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アミンの生成。
置換: 使用した求核試薬に応じて、さまざまな官能基の導入。
科学的研究の応用
5-((4-(1-フェニル-1H-ピラゾール-4-イル)ピリミジン-2-イル)アミノ)ペンタン-1-オールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新規材料や化学プロセスの開発に利用されています。
作用機序
5-((4-(1-フェニル-1H-ピラゾール-4-イル)ピリミジン-2-イル)アミノ)ペンタン-1-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合部位と相互作用することで受容体機能を調節したりすることがあります。これらの相互作用は、細胞シグナル伝達経路の変化につながり、最終的には観察された生物学的効果をもたらします。
類似化合物との比較
類似化合物
1-フェニル-3-(4-ピリミジニル)-1H-ピラゾール: 構造は似ていますが、ペンタノール鎖はありません。
4-(1-フェニル-1H-ピラゾール-4-イル)ピリミジン-2-アミン: コア構造は似ていますが、置換基が異なります。
独自性
5-((4-(1-フェニル-1H-ピラゾール-4-イル)ピリミジン-2-イル)アミノ)ペンタン-1-オールは、ペンタノール鎖の存在により独特です。この鎖は、その溶解性、バイオアベイラビリティ、生物学的標的との相互作用に影響を与える可能性があります。この構造的特徴は、類似化合物と比較して、治療薬としての可能性を高める可能性があります。
特性
分子式 |
C18H21N5O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
5-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]pentan-1-ol |
InChI |
InChI=1S/C18H21N5O/c24-12-6-2-5-10-19-18-20-11-9-17(22-18)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-9,11,13-14,24H,2,5-6,10,12H2,(H,19,20,22) |
InChIキー |
WFCJMPYBKUBCHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
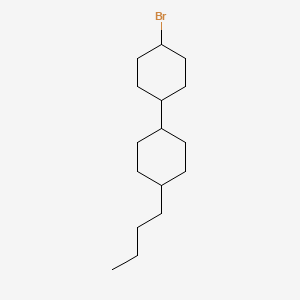
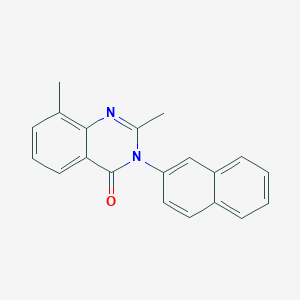

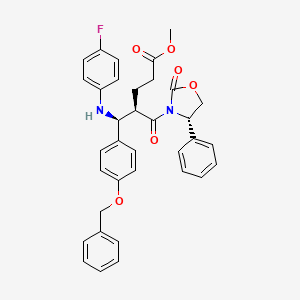
![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
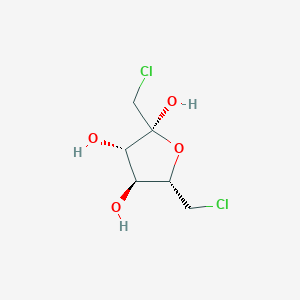
![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)
![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
